N-(1,3-benzothiazol-2-yl)-2-bromoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-benzothiazol-2-yl)-2-bromoacetamide” is a chemical compound that likely contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
Studies on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have shown the significance of benzothiazole derivatives. For instance, a potent inhibitor identified as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide demonstrated in vitro and in vivo efficacy. The research aimed at reducing metabolic deacetylation led to the exploration of various 6,5-heterocyclic analogs as alternatives to the benzothiazole ring, highlighting the critical role of benzothiazole structures in enhancing metabolic stability (Stec et al., 2011).
Antimicrobial and Antimalarial Activities
Benzothiazole-substituted β-lactam hybrids synthesized from (benzo[d]thiazol-2-yl)phenol were evaluated for their antimicrobial activities against various bacterial strains. These compounds exhibited moderate antimicrobial activities and revealed that specific modifications on the β-lactam ring could enhance antimalarial potency. Additionally, the compounds displayed minimal hemolytic activity and mammalian cell toxicity, suggesting their potential as medicinal agents (Alborz et al., 2018).
Green Synthesis and Antimicrobial Evaluation
The green ultrasound-assisted synthesis of benzothiazole-based 1,2,3-triazoles demonstrated significant reductions in reaction times and higher yields under ultrasound irradiation. These newly synthesized compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing promising antimicrobial activities (Rezki, 2016).
Catalytic Activities and Synthesis
Benzothiazole compounds have been utilized in catalytic activities and synthesis processes. For example, benzothiazole reacted with benzyl bromide under solventless conditions to yield a heterocyclic carbene precursor, which upon treatment with palladium acetate, afforded bis(carbene) and dinuclear N,S-heterocyclic carbene complexes. These complexes were evaluated for their catalytic activities toward Mizoroki−Heck coupling reactions, highlighting the versatility of benzothiazole derivatives in catalysis (Yen et al., 2006).
Antitumor Agents
The development of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents showcased the therapeutic potential of benzothiazole derivatives. The lead compound, 2-(4-Amino-3-methylphenyl)benzothiazole, demonstrated superior in vivo results against various cancer cell lines, leading to its selection as a clinical candidate for further development (Bradshaw et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This inhibition disrupts the normal functioning of the bacterium, leading to its eventual death .
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This disruption in the cell wall synthesis pathway leads to the bacterium’s inability to maintain its structural integrity, resulting in its death .
Pharmacokinetics
A related compound, n’-(1,3-benzothiazol-2-yl)-arylamides, has been shown to have a favorable pharmacokinetic profile .
Result of Action
The primary result of this compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound causes the bacterium to lose its structural integrity and die .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMXLANSMFCUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.